molecular formula C15H20ClN B2406423 5-Naphthalen-1-ylpentan-1-amine;hydrochloride CAS No. 2408963-57-3

5-Naphthalen-1-ylpentan-1-amine;hydrochloride

Cat. No.: B2406423
CAS No.: 2408963-57-3
M. Wt: 249.78
InChI Key: BQUPEVFNHKCSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white crystalline powder commonly used in medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-ylpentan-1-amine;hydrochloride typically involves the reaction of naphthalene derivatives with pentylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-ylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: It can be reduced to form naphthylalkylamines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones and carboxylic acids.

    Reduction: Naphthylalkylamines.

    Substitution: Substituted naphthylpentylamine derivatives.

Scientific Research Applications

5-Naphthalen-1-ylpentan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Naphthalen-1-ylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The compound may bind to receptors on cell surfaces, triggering intracellular signaling pathways that result in physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: A related compound with a similar naphthalene structure but different functional groups.

    Naphthalen-2-amine: Another naphthalene derivative with an amine group at a different position.

    Naphthylalkylamines: A class of compounds with varying alkyl chain lengths attached to the naphthalene ring.

Uniqueness

5-Naphthalen-1-ylpentan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its extended alkyl chain and hydrochloride salt form contribute to its solubility, stability, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-naphthalen-1-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N.ClH/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14;/h3-4,6,8-11H,1-2,5,7,12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPEVFNHKCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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